N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide
Description
N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a pyrrolidin-3-yl group attached to a 4-chloro-3-fluorophenyl ring, along with a methoxycyclobutyl group and an acetamide moiety
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O3/c1-24-17(6-2-7-17)10-15(22)20-14-5-8-21(16(14)23)11-3-4-12(18)13(19)9-11/h3-4,9,14H,2,5-8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCPTZIJLSQTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)NC2CCN(C2=O)C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidin-3-yl intermediate: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 4-chloro-3-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the methoxycyclobutyl group: This can be done through a substitution reaction using a suitable methoxycyclobutyl halide.
Formation of the acetamide moiety: This is typically achieved through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide
- N-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide
- N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclopropyl)acetamide
Uniqueness
The presence of both the 4-chloro-3-fluorophenyl and methoxycyclobutyl groups in N-[1-(4-chloro-3-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-methoxycyclobutyl)acetamide distinguishes it from similar compounds. These groups may confer unique chemical properties and biological activities, making it a valuable compound for research and development.
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